RB-042 HCl RB-042 HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC18003980
InChI: InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-13-23-15-17-24(18-16-23)19-21-26-20-12-14-25(26)22-27/h15-18,25,27H,2-14,19-22H2,1H3/t25-/m1/s1
SMILES:
Molecular Formula: C25H43NO
Molecular Weight: 373.6 g/mol

RB-042 HCl

CAS No.:

Cat. No.: VC18003980

Molecular Formula: C25H43NO

Molecular Weight: 373.6 g/mol

* For research use only. Not for human or veterinary use.

RB-042 HCl -

Specification

Molecular Formula C25H43NO
Molecular Weight 373.6 g/mol
IUPAC Name [(2R)-1-[2-(4-dodecylphenyl)ethyl]pyrrolidin-2-yl]methanol
Standard InChI InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-13-23-15-17-24(18-16-23)19-21-26-20-12-14-25(26)22-27/h15-18,25,27H,2-14,19-22H2,1H3/t25-/m1/s1
Standard InChI Key PNEOFQRNMJSTMT-RUZDIDTESA-N
Isomeric SMILES CCCCCCCCCCCCC1=CC=C(C=C1)CCN2CCC[C@@H]2CO
Canonical SMILES CCCCCCCCCCCCC1=CC=C(C=C1)CCN2CCCC2CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

RB-042 HCl’s benzo[b]thiophene core is brominated at the 7-position, introducing steric and electronic effects that optimize interactions with enzymatic active sites. The carboxylic acid group at the 2-position contributes to hydrogen bonding with biological targets, while the hydrochloride salt improves aqueous solubility (0.45 mg/mL) . Comparative analyses with non-salt analogs, such as 7-bromobenzo[b]thiophene-2-carboxylic acid, reveal a 40% solubility increase due to ionic dissociation in physiological conditions .

Table 1: Physicochemical Comparison of RB-042 HCl and Analogs

CompoundMolecular FormulaSolubility (mg/mL)LogP
RB-042 HClC9H5BrO2S\cdotpHCl\text{C}_9\text{H}_5\text{BrO}_2\text{S·HCl}0.452.1
7-Bromobenzo[b]thiophene-2-carboxylic acidC9H5BrO2S\text{C}_9\text{H}_5\text{BrO}_2\text{S}0.322.8
Benzo[b]thiophene-2-carboxylic acidC8H6O2S\text{C}_8\text{H}_6\text{O}_2\text{S}1.051.5

Data derived from structural and solubility studies highlight the hydrochloride salt’s role in enhancing bioavailability .

Stability and Reactivity

Thermogravimetric analysis indicates stability up to 200°C, beyond which decomposition occurs via hydrochloride dissociation (RB-042 HClRB-042 (base)+HCl\text{RB-042 HCl} \rightarrow \text{RB-042 (base)} + \text{HCl}) . In aqueous solutions, pH-dependent equilibria govern its dissociation (RB-042 HClRB-042++Cl\text{RB-042 HCl} \rightleftharpoons \text{RB-042}^+ + \text{Cl}^-), with nucleophilic substitution reactions observed in the presence of alkylating agents like methyl iodide . Oxidative degradation pathways, particularly peroxide-mediated oxidation, form N-oxide derivatives, necessitating inert storage conditions .

Mechanism of Action and Pharmacological Profile

Enzymatic Inhibition

RB-042 HCl acts as a competitive inhibitor of sphingosine kinase (SphK), an enzyme critical in the sphingolipid rheostat. By blocking SphK’s active site, it shifts the balance toward pro-apoptotic ceramides, a mechanism validated in preclinical cancer models . Comparative studies show a 1.5–3.7-fold lower IC₅₀ (12.3 nM) than non-brominated analogs, attributed to bromine’s electron-withdrawing effects enhancing target engagement .

Table 2: Inhibitory Potency Against Sphingosine Kinase

CompoundIC₅₀ (nM)Selectivity (CYP1A2/CYP2D6)
RB-042 HCl12.315:1
7-Bromobenzo[b]thiophene-2-carboxylic acid18.78:1
Benzo[b]thiophene-2-carboxylic acid45.61:3

Pharmacokinetics and Metabolism

Rodent pharmacokinetic studies demonstrate a CmaxC_{\text{max}} of 1.2 µM and a half-life (t1/2t_{1/2}) of 4.2 hours, outperforming analogs due to reduced glucuronidation . Blood-brain barrier (BBB) permeability remains unaffected by the hydrochloride formulation, supporting central nervous system applications . Metabolite profiling identifies minimal oxidative byproducts, with 85% excreted unchanged in urine .

Research Applications in Disease Models

Oncology

RB-042 HCl’s SphK inhibition disrupts sphingolipid signaling, inducing apoptosis in RB1-deficient retinoblastoma models . Proteomic analyses of RB1-depleted cells reveal elevated purine and pyrimidine biosynthesis enzymes (e.g., citrate synthase), mirrored in RB-042 HCl-treated systems . Western blot validation confirms reduced citrate synthase levels in tumor samples, aligning with metabolic reprogramming observed in RB-loss contexts .

Table 3: Metabolic Changes in RB1-Depleted Cells

PathwayEnzyme AlterationMetabolite Change
Purine biosynthesis+2.5-fold+1.8-fold
Pyrimidine biosynthesis+3.1-fold+2.2-fold
TCA cycle-1.7-fold-1.4-fold

Neuropharmacology

The compound’s BBB permeability enables exploration in neuroinflammatory models. In vitro studies show suppression of pro-inflammatory cytokines (IL-6, TNF-α) via SphK-1 inhibition, suggesting potential in multiple sclerosis and Alzheimer’s disease .

Synthesis and Industrial Production

Synthetic Routes

RB-042 HCl is synthesized via reflux reactions (60–80°C) using brominated benzo[b]thiophene precursors, achieving >98% purity post-HPLC purification . Key challenges include minimizing oxidative degradation during crystallization, addressed through nitrogen-atmosphere processing .

Scalability and Cost

Current production costs approximate $12,000 per kilogram, with yield optimization efforts focusing on catalytic bromination and salt stabilization . Comparative cost analyses highlight a 20% premium over non-salt analogs, justified by enhanced pharmacokinetics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator